Lipophilicity (XLogP3-AA) vs. Unsubstituted Core: Implications for Membrane Permeability
The N-(4-methylpiperidin-1-ylmethyl) substitution elevates the calculated lipophilicity of CAS 1394745-47-1 to XLogP3-AA = 1.5, compared to XLogP3 ≈ 0.2 for the unsubstituted 4,4-dimethylazetidin-2-one core (CAS 4879-95-2) [1][2]. This 1.3 log-unit increase corresponds to approximately a 20-fold increase in expected octanol–water partition coefficient, placing the target compound within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while the core falls below typical drug-like thresholds.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 4,4-Dimethylazetidin-2-one (CAS 4879-95-2): XLogP3 ≈ 0.2 |
| Quantified Difference | Δ ≈ 1.3 log units (~20-fold increase in predicted partition coefficient) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For cell-based assays, the ~20-fold higher predicted lipophilicity of CAS 1394745-47-1 versus the unsubstituted core may translate to superior passive membrane permeation, an essential consideration when selecting among azetidin-2-one analogs for intracellular target screening.
- [1] PubChem. 4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one. Computed Properties. CID 71873786. View Source
- [2] PubChem. 4,4-Dimethylazetidin-2-one. Computed Properties. CID 142578. View Source
